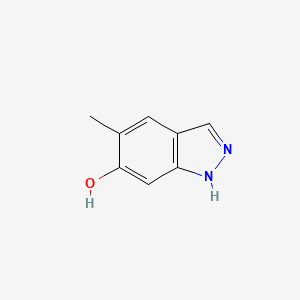

5-Methyl-1H-indazol-6-ol

CAS No.: 1082042-15-6

Cat. No.: VC2902514

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082042-15-6 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 5-methyl-1H-indazol-6-ol |

| Standard InChI | InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10) |

| Standard InChI Key | KJEVVDTWFHNFBO-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1O)NN=C2 |

| Canonical SMILES | CC1=CC2=C(C=C1O)NN=C2 |

Introduction

Chemical Properties and Structure

5-Methyl-1H-indazol-6-ol belongs to the indazole class of heterocyclic compounds, characterized by a fused bicyclic structure containing a benzene ring and a pyrazole ring. The compound has a molecular formula of C8H8N2O and a molecular weight of 148.162 g/mol . Its structure features a methyl group at the 5-position and a hydroxyl group at the 6-position of the indazole scaffold.

Table 1. Physicochemical Properties of 5-Methyl-1H-indazol-6-ol

| Property | Value |

|---|---|

| CAS Number | 1082042-15-6 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.162 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 359.9±22.0 °C at 760 mmHg |

| Flash Point | 171.5±22.3 °C |

| IUPAC Name | 5-methyl-1H-indazol-6-ol |

| InChI | InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10) |

| InChIKey | KJEVVDTWFHNFBO-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1O)NN=C2 |

Like other indazole compounds, 5-Methyl-1H-indazol-6-ol can exist in multiple tautomeric forms, with the 1H-tautomer being the predominant and thermodynamically stable form . This tautomerism can significantly influence the compound's reactivity, physical properties, and biological activities.

Structural Characteristics and Tautomerism

Indazoles like 5-Methyl-1H-indazol-6-ol exhibit interesting structural characteristics due to their heterocyclic nature. The compound contains an N-N bond within the five-membered pyrazole ring fused to a benzene ring. The presence of the methyl and hydroxyl substituents at positions 5 and 6, respectively, contributes to its unique chemical properties.

Indazoles generally exist in three tautomeric forms: 1H-tautomers (indazoles), 2H-tautomers (isoindazoles), and 3H-tautomers. Among these, the 1H-tautomer is thermodynamically more stable and predominant . The tautomerism significantly influences synthesis approaches, reactivity patterns, and physicochemical properties of these compounds.

Table 2. Predicted Collision Cross Section Data for 5-Methyl-1H-indazol-6-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 149.07094 | 127.5 |

| [M+Na]+ | 171.05288 | 141.3 |

| [M+NH4]+ | 166.09748 | 136.0 |

| [M+K]+ | 187.02682 | 137.1 |

| [M-H]- | 147.05638 | 128.2 |

| [M+Na-2H]- | 169.03833 | 134.0 |

| [M]+ | 148.06311 | 129.6 |

| [M]- | 148.06421 | 129.6 |

These collision cross-section data provide valuable information for mass spectrometry-based identification and characterization of the compound .

| Category | Information |

|---|---|

| Hazard Statements | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

Appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures .

| Supplier | Product Number | Package Size | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | AMBH2D6F8B9A | 100 mg | $21.85 |

| 250 mg | $42.55 | ||

| 1 g | $161.00 | ||

| 5 g | $733.70 | ||

| Storage Conditions | Sealed in dry container at room temperature | ||

| Purity | Typically 95% | ||

| Physical Form | Solid |

This commercial availability facilitates research into the compound's properties and potential applications .

Related Compounds and Comparative Analysis

Several structurally related indazole derivatives have been studied more extensively, providing insights that may be relevant to understanding 5-Methyl-1H-indazol-6-ol. These include:

1H-Indazol-5-ol

1H-Indazol-5-ol (CAS: 15579-15-4) differs from 5-Methyl-1H-indazol-6-ol in the position of the hydroxyl group and the absence of the methyl substituent . It has a molecular weight of 134.14 g/mol and a melting point of 186-191°C. This compound can be synthesized from 5-methoxy-1H-indazole through demethylation using boron tribromide .

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 5-Methyl-1H-indazol-6-ol | 1082042-15-6 | C8H8N2O | 148.162 | Methyl at C5, hydroxyl at C6 |

| 1H-Indazol-5-ol | 15579-15-4 | C7H6N2O | 134.14 | Hydroxyl at C5, no methyl group |

| 3-Methyl-1H-indazol-6-ol | 135566389 | C8H8N2O | 148.16 | Methyl at C3, hydroxyl at C6 |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | Not provided | C10H13N3O | 191.23 | Aminopropyl at N1, hydroxyl at C6 |

These structural relationships provide a framework for understanding structure-activity relationships within this class of compounds.

Future Research Directions

Research on 5-Methyl-1H-indazol-6-ol and related indazole derivatives presents several promising avenues for future investigation:

-

Detailed pharmacological profiling to determine specific receptor interactions and potential therapeutic applications

-

Development of efficient and regioselective synthetic routes to optimize yield and purity

-

Structure-activity relationship studies to understand how structural modifications influence biological activity

-

Investigation of potential applications in the treatment of ocular hypertension and glaucoma, based on the activity of related compounds

-

Exploration of other potential therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications

Given the limited natural abundance of indazole compounds, the development of improved synthetic methodologies for 5-Methyl-1H-indazol-6-ol would be particularly valuable for facilitating further research into its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume